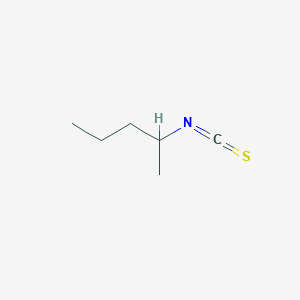

2-Pentyl Isothiocyanate

描述

2-Pentyl isothiocyanate (CAS: 201224-94-4) is an organic compound characterized by a five-carbon alkyl chain (pentyl group) attached to an isothiocyanate (–N=C=S) functional group. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.22 g/mol . Isothiocyanates are often derived from glucosinolates in plants or synthesized for pharmaceutical and industrial applications.

属性

IUPAC Name |

2-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBOSXLLKLBNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336826 | |

| Record name | 2-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-94-4 | |

| Record name | 2-Isothiocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: Summary of Desulfurization Agents for Isothiocyanate Synthesis

Specific Notes on this compound Preparation

While direct literature specifically on this compound is limited, the compound can be synthesized using the general dithiocarbamate desulfurization approach described above. The following points are relevant:

- Base and Solvent Conditions: Potassium hydroxide or sodium carbonate are commonly used bases. Solvent-free mechanochemical methods have also been reported to improve reaction efficiency and reduce environmental impact.

- Mechanochemical Method: A recent patent describes a solvent-free mechanochemical synthesis of phenyl isothiocyanate using substituted anilines, carbon disulfide, and alkali under vibration and grinding conditions, which could be adapted for 2-pentylamine derivatives. This method offers advantages such as shorter reaction times, simpler operations, and reduced pollution.

- Desulfurization Agent Selection: For aliphatic isothiocyanates like this compound, hydrogen peroxide and iodine are preferred due to their mild conditions, safety, and high yields. Metal catalysts such as cobalt(II) chloride and copper(II) sulfate also offer mild reaction conditions suitable for aliphatic substrates.

Research Findings and Comparative Analysis

- Yield and Purity: Hydrogen peroxide and iodine methods typically afford yields above 60%, with hydrogen peroxide often exceeding 80%, making them highly efficient for aliphatic isothiocyanates.

- Safety and Environmental Impact: Thiophosgene and lead nitrate are effective but highly toxic and hazardous, limiting their practical use. Green alternatives such as hydrogen peroxide and iodine are preferred.

- Reaction Time: Tosyl chloride offers the fastest desulfurization (<30 minutes) but with moderate yields (~34%). Hydrogen peroxide balances speed and yield effectively (~1 hour, ≥84% yield).

- Scalability: Sodium persulfate allows for large-scale synthesis with simple recrystallization purification, suitable for industrial applications.

Summary Table of Preparation Methods for this compound

| Step | Method/Agent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dithiocarbamate formation | 2-Pentylamine + CS₂ + KOH/Na₂CO₃ | Room temp, solvent or mechanochemical | High | Simple, well-established | Requires base handling |

| Desulfurization | Hydrogen peroxide | ~1 hour, mild conditions | ≥84 | Green, safe, high yield | Requires careful peroxide handling |

| Desulfurization | Iodine | ~0.5 hour, mild | ≥60 | Non-toxic, cheap | Moderate yield |

| Desulfurization | Triphosgene | ~8 hours, inert atmosphere required | ≥72 | High yield | Toxic reagent, longer time |

| Alternative | Hydroximoyl chloride + thiourea | Room temp, 1–5 min | ≥98 | Quantitative yield, fast | Requires aldehyde precursor |

| Alternative | Tandem Staudinger/Aza-Wittig | Mild, phosphine and azide reagents | Variable | Mild, selective | More complex reagents |

化学反应分析

2-Pentyl Isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Properties

Isothiocyanates, including 2-PITC, have been extensively studied for their anticancer effects. They are believed to exert their action through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.

Mechanisms of Action:

- Apoptosis Induction: 2-PITC has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

- Inhibition of Metastasis: Studies suggest that 2-PITC inhibits the expression of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Case Studies:

- A study on human breast cancer cells demonstrated that treatment with 2-PITC resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Another investigation found that 2-PITC effectively reduced tumor growth in mice bearing xenografts of human lung cancer cells, highlighting its potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of isothiocyanates have garnered attention due to their effectiveness against various pathogens, including bacteria and fungi.

Mechanisms of Action:

- Disruption of Membrane Integrity: 2-PITC disrupts bacterial cell membranes, leading to cell lysis.

- Inhibition of Biofilm Formation: It has been shown to inhibit biofilm formation by pathogenic bacteria, which is critical for their virulence.

Data Table: Antimicrobial Efficacy of 2-Pentyl Isothiocyanate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | High |

| Escherichia coli | 1.0 mg/mL | Moderate |

| Candida albicans | 0.8 mg/mL | High |

This table illustrates the effectiveness of 2-PITC against various pathogens, indicating its potential use in food preservation and as a therapeutic agent against infections .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, including cancer and cardiovascular diseases. Isothiocyanates like 2-PITC have shown promise in modulating inflammatory responses.

Mechanisms of Action:

- Nrf2 Activation: 2-PITC activates the Nrf2 pathway, which regulates antioxidant response elements and reduces oxidative stress.

- Inhibition of Pro-inflammatory Cytokines: It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies:

作用机制

The mechanism of action of 2-Pentyl Isothiocyanate involves its interaction with molecular targets and pathways within cells. It can induce oxidative stress by generating reactive oxygen species, leading to cell death in cancer cells . It also activates the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory activities . Additionally, it can disrupt bacterial cell membranes and inhibit enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

相似化合物的比较

Comparative Analysis with Similar Compounds

Below is a detailed comparison of 2-pentyl isothiocyanate with structurally and functionally related isothiocyanates, supported by data from the provided evidence.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Reactivity : All isothiocyanates share the reactive –N=C=S group, enabling interactions with thiols and amines in proteins, a property exploited in bioconjugation (e.g., amine-reactive probes in imaging) .

- Stability : Compounds like 4-methoxybenzyl isothiocyanate are moisture-sensitive, requiring inert storage conditions, whereas benzyl isothiocyanate is more stable in plant matrices .

Key Observations:

- Chemoprevention: BITC and phenethyl isothiocyanate are well-documented for their roles in blocking carcinogen activation, whereas this compound’s efficacy remains unexplored .

Key Observations:

- Natural vs. Synthetic : Allyl isothiocyanate is predominantly plant-derived, while others are synthesized for purity and scalability .

生物活性

2-Pentyl isothiocyanate (2-PITC) is a member of the isothiocyanate family, which are bioactive compounds derived primarily from cruciferous vegetables. These compounds have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 2-PITC, supported by research findings, case studies, and relevant data tables.

This compound is characterized by its chemical structure, which includes a pentyl group attached to an isothiocyanate functional group. Its molecular formula is C₆H₁₁N₁S, and it exhibits a pungent odor typical of isothiocyanates.

Anticancer Properties

Research indicates that 2-PITC exhibits significant anticancer properties through various mechanisms:

- Inhibition of Carcinogenesis : 2-PITC has been shown to inhibit the metabolic activation of carcinogens. A clinical trial revealed that treatment with 2-PITC reduced the metabolic activation ratio of a tobacco-specific lung carcinogen in smokers by approximately 7.7% .

- Mechanisms of Action : The anticancer effects are believed to be mediated through the activation of the Nrf2 pathway, which enhances the expression of detoxifying enzymes and antioxidant proteins. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Antimicrobial Activity

2-PITC has demonstrated potent antimicrobial properties against various pathogens:

- Efficacy Against Bacteria : Studies have shown that isothiocyanates, including 2-PITC, exhibit antimicrobial activity against Helicobacter pylori and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-PITC has been investigated in several studies:

- Reduction of Inflammatory Markers : In vitro studies suggest that 2-PITC can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines .

- Clinical Relevance : The anti-inflammatory effects contribute to its potential use in treating chronic inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 2-PITC indicates high bioavailability:

- Bioavailability Studies : After oral administration, studies report bioavailability rates ranging from 90% to over 100% in animal models . In humans, peak plasma concentrations were achieved approximately 2.6 hours post-consumption .

Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Nrf2 pathway activation | |

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Downregulation of cytokines |

Case Studies

Several case studies highlight the efficacy of 2-PITC:

- Clinical Trial on Smokers : A study involving smokers demonstrated that daily consumption of 2-PITC reduced the metabolic activation of a known lung carcinogen, indicating its potential as a chemopreventive agent .

- In Vitro Studies on Cancer Cells : Research has shown that treatment with 2-PITC led to decreased proliferation and increased apoptosis in various cancer cell lines, further supporting its anticancer properties .

常见问题

Basic Research Questions

Q. What chromatographic methods are optimal for detecting 2-Pentyl Isothiocyanate in plant and microbial samples?

- Methodology: Gas chromatography-mass spectrometry (GC/MS) with solid-phase microextraction (SPME) is recommended for volatile compound analysis. Use polarizable columns (e.g., ZB-624) and optimize ionization parameters (e.g., EI mode, parent ion m/z selection) to distinguish this compound from co-eluting compounds . Semi-quantitative calibration requires serial dilutions of pure standards, though matrix effects (e.g., growth media components) may necessitate internal standardization .

Q. How do growth media compositions influence microbial production of this compound?

- Methodology: Test microbial strains (e.g., Aspergillus, Fusarium) on diverse media (e.g., blood agar, Sabouraud’s dextrose agar) under controlled conditions (37°C, aerobic). Include negative controls (uninoculated media) to account for background volatiles. Flushing cultures with purified air post-incubation reduces interference from decomposition products . Quantify production using headspace GC/MS and report levels relative to controls .

Q. Which extraction techniques maximize recovery of this compound in plant tissues?

- Methodology: For plant samples (e.g., turmeric), use solvent extraction (e.g., ethanol or hexane) combined with SPME for volatile capture. Optimize extraction time and temperature to prevent degradation. Validate recovery rates using spiked samples and compare with GC/MS libraries for compound identification .

Advanced Research Questions

Q. How can conflicting data on microbial vs. plant-derived this compound be resolved in biomarker studies?

- Methodology: Conduct species-specific comparative studies using isotopic labeling (e.g., ¹³C-tracing) to differentiate microbial synthesis from plant-derived contamination in clinical samples. Pair this with metagenomic profiling to correlate microbial presence with metabolite detection . For in vitro studies, use axenic cultures and sterilized growth substrates to isolate microbial production pathways .

Q. What experimental controls are critical for accurate quantification of this compound in complex biological matrices?

- Methodology:

- Negative Controls: Uninoculated media, heat-killed cultures, and blank SPME fibers to identify background signals .

- Matrix-matched Calibration: Prepare standards in media or plant extract matrices to account for suppression/enhancement effects during GC/MS analysis .

- Internal Standards: Use structurally similar deuterated analogs (e.g., d₅-2-Pentyl Isothiocyanate) to correct for extraction efficiency and instrument drift .

Q. What strategies mitigate matrix interference in GC/MS quantification of this compound?

- Methodology:

- Pre-analytical Cleanup: Use liquid-liquid extraction or molecularly imprinted polymers (MIPs) to isolate this compound from lipids or pigments in plant/microbial samples.

- Tandem MS (MS/MS): Employ selective reaction monitoring (SRM) to enhance specificity. For example, monitor transitions from parent ion m/z 81 to fragment m/z 53, as validated for related isothiocyanates .

- Multivariate Analysis: Apply principal component analysis (PCA) to GC/MS datasets to distinguish target peaks from co-eluting contaminants .

Q. How can in vitro production levels of this compound be correlated with in vivo clinical detection?

- Methodology: Design longitudinal studies using animal models (e.g., murine aspergillosis) or clinical cohorts (e.g., immunocompromised patients). Collect breath samples via Tedlar bags and analyze using GC/MS-MS. Correlate metabolite levels with microbial load (e.g., qPCR for Aspergillus) and clinical symptoms. Address ethical considerations (e.g., informed consent, exclusion criteria) as outlined in clinical protocols .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound detection across studies?

- Methodology:

- Inter-laboratory Validation: Share standardized protocols for culture conditions, sampling (e.g., SPME fiber type, exposure time), and GC/MS parameters to ensure reproducibility .

- Meta-analysis: Pool data from multiple studies to identify confounding factors (e.g., strain variability, media pH). Use statistical tools (e.g., ANOVA, Cohen’s kappa) to assess consistency in detection thresholds .

Ethical and Safety Considerations

- Ethical Approval: Secure approval for clinical studies involving human breath samples, ensuring compliance with protocols for participant exclusion (e.g., recent antibiotic use) and data anonymization .

- Safety Protocols: Follow OSHA guidelines for handling isothiocyanates, including PPE (gloves, goggles) and ventilation to prevent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。